molecular formula C19H16N6OS B4629697 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide

Cat. No.: B4629697
M. Wt: 376.4 g/mol
InChI Key: KJNIHFKESTWWQX-UHFFFAOYSA-N
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Description

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide is a heterocyclic compound featuring a benzamide core linked to both a 1,3,4-thiadiazole and a 1,2,3-triazole moiety. The 1,3,4-thiadiazole ring is substituted with an ethyl group at position 5, while the triazole ring carries a phenyl group at position 3. This dual heterocyclic architecture is designed to enhance bioactivity, particularly in targeting enzymes or receptors involved in diseases such as cancer or microbial infections . The compound’s synthesis likely involves multi-step reactions, including cyclization and condensation, as observed in analogous structures .

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-phenyltriazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6OS/c1-2-17-22-23-19(27-17)21-18(26)14-8-10-15(11-9-14)25-16(12-20-24-25)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNIHFKESTWWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide is a compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, including anticancer activity, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C19H17N7OSC_{19}H_{17}N_{7}OS, with a molecular weight of approximately 423.5 g/mol. The structure features a thiadiazole ring and a triazole moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Research has demonstrated that triazole derivatives exhibit significant anticancer properties. A study evaluating various 1,2,3-triazole derivatives found that compounds with thiadiazole rings displayed moderate activity against several cancer cell lines. Notably, one compound demonstrated a Log GI50 value of -5.55 against melanoma cells (SK-MEL-5) and -5.40 against breast cancer cells (BT-549) .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCancer TypeCell LineLog GI50
25Colon CancerKM12-5.43
MelanomaSK-MEL-5-5.55
Breast CancerBT-549-5.40
Ovarian CancerOVCAR-4-5.52

This indicates that the presence of the thiadiazole moiety is crucial for enhancing the anticancer activity of these compounds.

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. A review highlighted that various thiadiazole-containing compounds demonstrate significant antifungal and antibacterial activities . The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that thiadiazoles can inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Compounds in this class may trigger programmed cell death in cancer cells by activating intrinsic pathways.
  • Antioxidant Properties : The presence of certain functional groups can enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Case Studies

In a specific case study involving the synthesis and evaluation of triazole derivatives, researchers identified that modifications at various positions on the triazole ring significantly influenced biological activity. For instance, compounds with specific substitutions showed enhanced binding affinity to target proteins involved in cancer progression .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazole and triazole compounds exhibit significant antimicrobial properties. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide has been studied for its efficacy against various bacterial and fungal strains. In vitro studies have shown that the compound demonstrates activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways associated with cell proliferation and survival. In particular, its interaction with the PI3K/Akt pathway has been highlighted as a critical factor in its anticancer activity .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Experimental models indicate that it can reduce inflammation markers in conditions such as arthritis and other inflammatory diseases .

Pesticidal Activity

The compound's structural features suggest potential use as a pesticide. Preliminary studies indicate that it may inhibit the growth of certain plant pathogens and pests. Its application could lead to an effective means of protecting crops from diseases caused by fungi and bacteria .

Plant Growth Regulation

Research into the effects of thiadiazole derivatives on plant growth has revealed that they can act as growth regulators. The compound may enhance seed germination and root development in various crops, contributing to improved agricultural yields .

Development of Functional Materials

This compound has potential applications in the development of functional materials due to its unique chemical structure. This includes the synthesis of polymers with enhanced thermal stability and mechanical properties .

Photonic Applications

The compound's optical properties make it suitable for photonic applications such as sensors and light-emitting devices. Its ability to absorb and emit light at specific wavelengths can be utilized in designing advanced optical materials.

Case Studies

StudyFocusFindings
Antimicrobial EfficacyDemonstrated significant inhibition of bacterial growth against multiple strains.
Anticancer ActivityInduced apoptosis in human cancer cell lines via PI3K/Akt pathway modulation.
Pesticidal PropertiesShowed effectiveness against fungal pathogens in crop trials.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Substituents/Modifications Biological Activity Reference ID
N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide (2) Benzamide + 1,3,4-thiadiazole Amino group at C5 of thiadiazole Anticancer (precursor)
N-(5-(2-Cyano-3-(furan-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7c) Benzamide + 1,3,4-thiadiazole Cyanoacrylamido-furan substituent Anticancer (pro-apoptotic)
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Benzamide + 1,3,4-thiadiazole + isoxazole Isoxazole at C5, phenyl at C3 of thiadiazole Not specified
N-(4-Fluorophenyl)-3-(4-(phenoxymethyl)triazol-1-yl)benzamide (4) Benzamide + 1,2,3-triazole Fluorophenyl, phenoxymethyl-triazole Anticancer (breast cancer)
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide 1,3,4-Thiadiazole + aliphatic amide Ethyl (thiadiazole), propylpentanamide Anti-epileptic

Key Structural Differences :

  • Thiadiazole vs. Triazole Dominance : The target compound combines both heterocycles, whereas analogues like 2 and 7c focus on thiadiazole modifications. Compounds like 4 prioritize triazole-linked benzamides.
  • Triazole Substitution : The phenyl group on the triazole (target) may enhance π-π stacking interactions in biological targets compared to aliphatic substituents in 4 or 8 .
Pharmacological and Physicochemical Properties

Critical Observations :

  • The target compound’s ethyl and phenyl groups may reduce aqueous solubility compared to 4 (fluorophenyl) but improve blood-brain barrier penetration for CNS targets .
  • Anticancer activity in analogues like 7c and 4 suggests the target compound could similarly induce apoptosis or cell cycle arrest .
Crystallographic and Analytical Data
  • Structural Confirmation : Analogues like 6 and 7c were characterized via IR, NMR, and MS, with crystallographic data refined using SHELXL . The target compound would require similar validation.
  • Hydrogen Bonding : Compounds like 6 exhibit intermolecular N–H···N bonds stabilizing dimers, a feature likely shared by the target compound .

Q & A

Q. What are the common synthetic routes for preparing N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide?

The synthesis typically involves multi-step reactions:

  • Thiadiazole formation : Cyclization of thiosemicarbazide derivatives with reagents like benzoylisothiocyanate in dry acetonitrile, followed by ethyl cyanoacetate coupling to introduce cyanoacetamido groups .
  • Triazole incorporation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the 5-phenyl-1H-1,2,3-triazole moiety .
  • Amide coupling : Reaction of intermediates with benzoyl chloride derivatives under basic conditions (e.g., triethylamine in dichloromethane) . Yields are optimized via TLC monitoring and recrystallization from solvents like ethanol or methanol .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substitution patterns and connectivity of thiadiazole, triazole, and benzamide groups .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1650 cm1^{-1}, N-H bend in amides) .
  • Elemental Analysis : Validation of purity and stoichiometry .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling elucidate the compound’s structural and electronic properties?

  • Crystallographic refinement : Use SHELXL for high-resolution structure determination. Hydrogen bonding (e.g., N–H···N interactions) and π-stacking between aromatic rings stabilize the crystal lattice .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites (e.g., electron-deficient thiadiazole ring) and intermolecular interactions .
  • Molecular docking : Simulate binding to biological targets (e.g., fungal CYP51 enzymes) using tools like AutoDock Vina, guided by crystallographic data from homologous systems .

Q. What methodologies are employed to evaluate its biological activity, such as antimicrobial or anticancer effects?

  • In vitro assays :
  • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi (e.g., Candida albicans) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) to measure IC50_{50} values; flow cytometry for apoptosis (Annexin V/PI staining) .
    • Mechanistic studies :
  • Enzyme inhibition : Fluorometric assays for CYP51 (fungal sterol biosynthesis) or PFOR (pyruvate:ferredoxin oxidoreductase) .
  • ROS detection : DCFH-DA probe for antioxidant activity evaluation .

Q. How do structural modifications (e.g., substituent variation) influence bioactivity?

  • Thiadiazole substitutions : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance antimicrobial potency by improving target binding .
  • Triazole positioning : 1,2,3-triazole at the para-position of benzamide improves solubility and membrane permeability .
  • Benzamide derivatives : Methoxy or halogen substituents modulate lipophilicity (logP) and metabolic stability .
  • SAR studies : Compare IC50_{50} values of analogs to identify pharmacophores (e.g., ethyl-thiadiazole vs. methyl-thiazole derivatives) .

Data Contradiction and Reproducibility

Q. How can researchers resolve discrepancies in reported biological activities across studies?

  • Standardize protocols : Use CLSI guidelines for antimicrobial testing; normalize cell culture conditions (e.g., passage number, serum concentration) .
  • Control compounds : Include reference drugs (e.g., fluconazole for antifungal assays) to calibrate potency .
  • Batch variability : Characterize synthetic intermediates via HPLC to ensure purity (>95%) and batch consistency .
  • Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., MIC values for Aspergillus fumigatus in vs. ).

Methodological Best Practices

Q. What strategies optimize the reproducibility of synthetic procedures?

  • Reagent purity : Use freshly distilled solvents (e.g., acetonitrile) to avoid side reactions .
  • Catalyst selection : CuI/Et3_3N for CuAAC reactions minimizes byproducts .
  • Scale-up considerations : Gradual temperature control during exothermic steps (e.g., cyclization) prevents decomposition .

Q. How should crystallographic data be validated and deposited?

  • Refinement metrics : Ensure R-factor < 0.05 and RMSD for bond lengths < 0.02 Å using SHELXL .
  • Deposition : Submit CIF files to the Cambridge Structural Database (CSD) or Protein Data Bank (PDB) with full experimental details (e.g., radiation source, temperature) .

Tables

Table 1. Key Synthetic Intermediates and Yields

IntermediateReaction StepYield (%)Reference
Thiadiazole-amineCyclization of thiosemicarbazide78
Triazole-benzamideCuAAC with phenylacetylene65
Final compoundAmide coupling82

Table 2. Biological Activity of Selected Analogs

DerivativeTarget (IC50_{50}, μM)Antifungal (MIC, μg/mL)Reference
Ethyl-thiadiazoleCYP51: 0.12C. albicans: 2.5
TrifluoromethylPFOR: 1.8E. coli: 16
Methoxy-benzamideROS scavenging: 85%N/A

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide

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